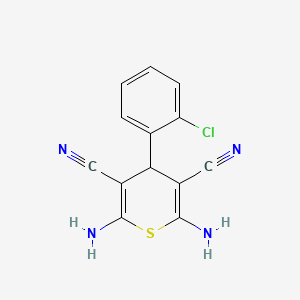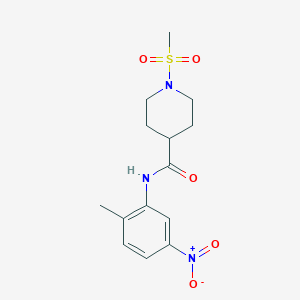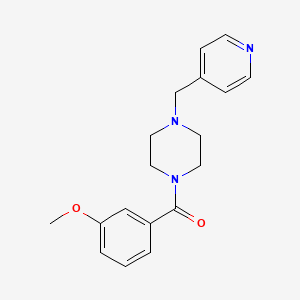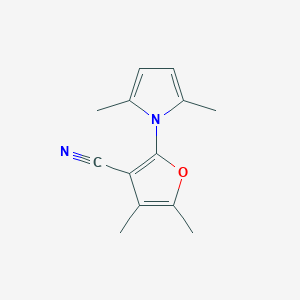![molecular formula C18H19ClN2O2 B5853978 N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide, also known as BAC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAC is a small molecule that belongs to the family of benzamides. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism.
科学的研究の応用
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are key features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide exerts its biological effects by inhibiting the PI3K pathway, which is a key signaling pathway involved in various cellular processes, including cell growth, survival, and metabolism. This compound specifically inhibits the p110α isoform of PI3K, which is frequently mutated in cancer cells. By inhibiting the PI3K pathway, this compound inhibits the activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell proliferation and survival. This compound also inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, this compound inhibits cell growth and induces apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth. In inflammation models, this compound reduces the production of pro-inflammatory cytokines and chemokines and reduces immune cell infiltration into inflamed tissues. In neurodegenerative disorder models, this compound protects neurons from oxidative stress and reduces neuroinflammation.
実験室実験の利点と制限
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high level of specificity for the p110α isoform of PI3K. This compound is also stable and can be easily synthesized. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some experiments. This compound also has a short half-life in vivo, which can limit its efficacy in some disease models.
将来の方向性
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, the development of more potent and selective inhibitors of the PI3K pathway, including this compound, is an area of active research. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy and radiation therapy, is a promising approach to enhance their efficacy in cancer treatment.
合成法
The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then acylated with 3-methylbenzoyl chloride to yield this compound. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
特性
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-5-17(22)20-14-8-9-15(19)16(11-14)21-18(23)13-7-4-6-12(2)10-13/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLPDRILJQTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
